Thionyldiacetic acid dimethylester

Description

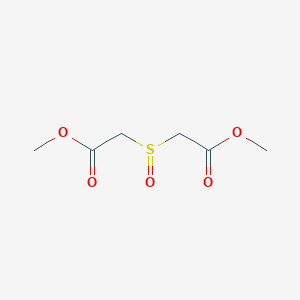

Thionyldiacetic acid dimethylester (theoretical structure: CH₃OOC-CH₂-S-CH₂-COOCH₃) is a sulfur-containing diester derived from thionyldiacetic acid. The compound’s sulfur bridge and ester groups may influence its reactivity, solubility, and stability.

Properties

Molecular Formula |

C6H10O5S |

|---|---|

Molecular Weight |

194.21 g/mol |

IUPAC Name |

methyl 2-(2-methoxy-2-oxoethyl)sulfinylacetate |

InChI |

InChI=1S/C6H10O5S/c1-10-5(7)3-12(9)4-6(8)11-2/h3-4H2,1-2H3 |

InChI Key |

WXSZTIDGDMKUHQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CS(=O)CC(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The provided evidence includes sulfur-containing acetic acid derivatives and esterified compounds. Below is a detailed comparison based on structural and functional similarities:

2.1. 2-(Tetradecylthio)acetic Acid (CAS 2921-20-2)

- Structure : Features a long-chain tetradecyl group (-C₁₄H₂₉) attached to a thioacetic acid moiety (HS-CH₂-COOH).

- Properties :

- Applications : Used as a laboratory chemical and in industrial substance synthesis.

2.2. Dibasicoxyα/βobetulinic Acid Dimethylester

- Structure: Derived from triterpenoid betulinic acid, with two methyl ester groups attached to a dibasic carboxylic acid core.

- Properties :

- Applications : Likely used in medicinal chemistry due to betulinic acid’s bioactive properties.

- Key Differences: The core structure is a cyclic triterpenoid, contrasting with thionyldiacetic acid dimethylester’s linear aliphatic backbone. The sulfur bridge in the latter may enhance chelation or coordination properties.

2.3. (3-Cyano-4-Methyl-6-Oxo-1,6-Dihydropyridin-2-yl)thio]acetic Acid (CAS 134616-73-2)

- Structure: Combines a pyridinone ring with a thioacetic acid group.

- Properties: Molecular Weight: 224.24 g/mol (C₉H₇N₂O₃S). Melting Point: 185–187°C (ethanol solvent) .

- Applications : Serves as a pharmaceutical intermediate and organic synthesis reagent.

Comparative Data Table

Research Findings and Implications

- Ester Chain Effects : highlights that longer ester chains (e.g., diethyl vs. dimethyl) reduce melting points, suggesting that this compound’s compact structure may enhance thermal stability compared to bulkier analogs .

- Structural Reactivity: The sulfur bridge in this compound could facilitate metal coordination, contrasting with the pyridinone ring in ’s compound, which may prioritize hydrogen bonding .

- Hazard Profile : Unlike 2-(tetradecylthio)acetic acid, this compound’s ester groups might reduce direct irritation risks, though experimental data is lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.